molecular formula C9H11F3O B3253326 trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane CAS No. 2231663-36-6

trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane

Cat. No.: B3253326
CAS No.: 2231663-36-6
M. Wt: 192.18 g/mol
InChI Key: OOVVNYMMHABSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism by which trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane exerts its effects involves the interaction of the trifluoromethoxy group with molecular targets. This interaction can influence various pathways, enhancing the compound’s stability and activity .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other fluorinated cyclohexanes and ethynyl derivatives .

Uniqueness: : The presence of the trifluoromethoxy group in trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane distinguishes it from other similar compounds. This group imparts unique properties, such as increased stability and biological activity .

Properties

IUPAC Name

1-ethynyl-4-(trifluoromethoxy)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h1,7-8H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVVNYMMHABSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCC(CC1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001241845
Record name trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231663-36-6
Record name trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane
Reactant of Route 2
trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane
Reactant of Route 3
trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane
Reactant of Route 4
trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane
Reactant of Route 5
trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane
Reactant of Route 6
trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane

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